REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[C:9]([O:13][C:14](=[O:23])[NH:15][CH:16]1C[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)([CH3:12])([CH3:11])[CH3:10]>>[C:9]([O:13][C:14]([N:15]1[CH2:16][CH2:17][CH2:18][N:19]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=2)[CH2:20][CH2:21]1)=[O:23])([CH3:10])([CH3:11])[CH3:12]
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Name
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Quantity
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1.02 g
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Type
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reactant
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Smiles
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BrC1=NC(=CC=C1)Br
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Name
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Quantity
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856 mg
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1CCNCCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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C(C)(C)(C)OC(=O)N1CCN(CCC1)C1=NC(=CC=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |